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Compound of Interest

Methyl 2,2-dimethyl-3-
Compound Name:
oxopropanoate

Cat. No.: B190169

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-3-
oxopropanoate (CAS No. 13865-20-8), a versatile chemical intermediate. This document
consolidates critical data on its physicochemical properties, spectroscopic profile, synthesis,
and reactivity, offering detailed experimental protocols and safety information for laboratory
applications.

Core Chemical Data

Methyl 2,2-dimethyl-3-oxopropanoate is a [3-keto ester recognized for its utility as a building
block in the synthesis of more complex molecules.[1] Its structure features geminal dimethyl
groups at the C2 position, which introduces significant steric hindrance and influences its
reactivity.[1]

Table 1: Physicochemical and General Properties
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Property Value Source(s)
CAS Number 13865-20-8 [11[2]1[31[4]1[5]
Molecular Formula CeH1003 [1][2]
Molecular Weight 130.14 g/mol [11[2]

Methyl 2,2-dimethyl-3-
oxopropionate; Methyl o-

Synonyms formylisobutyrate; Propanoic [31[5]
acid, 2,2-dimethyl-3-oxo-,

methyl ester

Purity Typically =295% [1]
Colorless transparent liquid or
Appearance Solid [6]
oli

Inert atmosphere, store in
Storage [4]
freezer, under -20°C

| INChl Key | XFKYUMYFILZJGG-UHFFFAOYSA-N |[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of Methyl 2,2-dimethyl-3-
oxopropanoate.

Table 2: Spectroscopic Data
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Expected
] Nucleus / ) Chemical o
Technique Assignment . Multiplicity Source(s)
Method Shift (5,
ppm)
Aldehyde (- .
1H NMR H 9.67 Singlet [5]
CHO)
Methyl Ester )
3.76 Singlet [5]
(-OCHs)
Geminal
Methyls (- 1.36 Singlet [5]
C(CHs)2)
Aldehyde
13C NMR 13C Carbonyl (- ~200-205 - [1]
CHO)
Ester
Carbonyl (- ~170 - [1]
COO0-)
Methoxy
Carbon (- ~52 - [1]
OCHs3)
Quaternary
Carbon (- ~50 - [1]
C(CHs)2)
Geminal
Methyl
Y ~22 - [1]
Carbons (-
C(CHs)2)

| Mass Spec. | EI-MS | Molecular lon (M*) | m/z 130 | - |[1] |

Synthesis and Manufacturing
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The synthesis of Methyl 2,2-dimethyl-3-oxopropanoate can be achieved through several
pathways, primarily involving oxidation of a precursor or through condensation reactions.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

A primary route involves the oxidation of the alcohol precursor, Methyl 3-hydroxy-2,2-
dimethylpropanoate.[1] Milder oxidizing agents like Pyridinium chlorochromate (PCC) are
effective for this transformation, converting the primary alcohol to the target aldehyde without
significant over-oxidation.[1] A Swern oxidation is also a well-documented method.[5]

Synthesis Workflow: Oxidation Route

- Methyl 3-hydroxy- Oxidation [ Methyl 2,2-dimethyl-
2,2-dimethylpropanoate 3-oxopropanoate

Oxidizing Agent
(e.g., PCC, or
Oxalyl Chloride/DMSO)

Click to download full resolution via product page

Synthesis via oxidation of an alcohol precursor.

Claisen Condensation

An alternative advanced method is the Claisen condensation.[1] This involves the reaction
between methyl isobutyrate and dimethyl oxalate using a strong base like sodium methoxide
(NaOMe) to yield the desired 3-keto ester.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation[5] This protocol details the synthesis from methyl
2,2-dimethyl-3-hydroxypropionate.

e Preparation: In a round-bottom flask, dissolve oxalyl chloride (11.0 g, 87.0 mmol) in
dichloromethane (180 mL). Cool the solution to -60°C with stirring.

o DMSO Addition: Slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane
(40 mL) to the cooled oxalyl chloride solution.
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Substrate Addition: After stirring the resulting solution for 5 minutes, add a solution of methyl
2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise
over 10 minutes.

Stirring: Stir the cloudy mixture for an additional 15 minutes.

Base Addition: Add triethylamine (52 mL, 380 mmol) dropwise, ensuring the reaction
temperature is maintained at or below -50°C.

Warming and Quenching: After stirring for 5 minutes, allow the mixture to slowly warm to
room temperature. Quench the reaction by adding water (200 mL).

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with
dichloromethane (2 x 100 mL).

Washing: Combine the organic layers and wash sequentially with 1 M HCI (100 mL), water
(100 mL), saturated NaHCOs solution (100 mL), water (100 mL), and brine (100 mL).

Drying and Concentration: Dry the organic layer with Na=SOa, filter, and concentrate under
vacuum. Retain a small amount of solvent to minimize loss of the volatile product.

Purification: Purify the crude product by vacuum distillation to afford Methyl 2,2-dimethyl-3-
oxopropanoate.

Chemical Reactivity and Applications

The unique structure of Methyl 2,2-dimethyl-3-oxopropanoate dictates its reactivity and
applications in drug development and organic synthesis.

Key Reactions

e Reduction: The ketone group at the C3 position is readily reduced to a hydroxyl group using
standard reducing agents like sodium borohydride (NaBHa4) in a protic solvent such as
methanol.[1] This reaction yields Methyl 3-hydroxy-2,2-dimethylpropanoate.[1]

» Nucleophilic Reactions: Despite the steric hindrance from the gem-dimethyl groups at C2,
the ketone moiety at C3 remains a site for nucleophilic attack.[1]
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o Condensation Reactions: The molecule lacks alpha-hydrogens at the C2 position due to the
gem-dimethyl substitution.[1] This structural feature prevents it from forming an enolate at
this position and acting as a nucleophile in typical base-catalyzed condensations like the

Aldol or Claisen reactions.[1]

Key Reactivity Pathways

Reduction Condensation Limitation

Aldol/Claisen reactions due to

no a-hydrogens at C2.

Methyl 2,2-dimethyl-
3-oxopropanoate

] Cannot act as nucleophile in

NaBHa / MeOH \‘\\ Attack at C3 Ketone

T Nucleophitic Attack

Methyl 3-hydroxy- . Nucleophile
2,2-dimethylpropanoate Tertiary Alcohol Product (e.g., Grignard, Organolithium)

Click to download full resolution via product page
Reactivity profile of Methyl 2,2-dimethyl-3-oxopropanoate.

Role in Drug Development and Synthesis

Methyl 2,2-dimethyl-3-oxopropanoate serves as a key intermediate in the synthesis of
complex organic molecules.[1] Its bifunctional nature allows for the introduction of diverse
functional groups, making it a valuable precursor for creating ketone-containing intermediates
used in pharmaceutical development.[1] The strategic introduction of methyl groups into small
molecules is a recognized optimization strategy in drug design, capable of modulating
physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]
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Role as a Synthetic Intermediate

Methyl 2,2-dimethyl-
3-oxopropanoate

(Key Building Block)

Ketone- Contalnlng Complex Molecular
Intermedlates Archltectures

Active Pharmaceutlcal
Ingredients (APISs)

Click to download full resolution via product page

Logical flow of application in complex synthesis.

Safety and Handling

Proper handling of Methyl 2,2-dimethyl-3-oxopropanoate is crucial in a laboratory setting.
The compound is associated with several hazards.

Table 3: GHS Hazard and Precautionary Statements

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b190169?utm_src=pdf-body-img
https://www.benchchem.com/product/b190169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Type Code

Hazard H315

Statement Source(s)

Causes skin

[3]

irritation.

H319

Causes serious eye

[3]

irritation.

H335

May cause respiratory

[3]

irritation.

Precautionary P261

Avoid breathing
dust/fume/gas/mistiva  [3]

pors/spray.

P280

Wear protective
gloves/protective
clothing/eye [3]
protection/face

protection.

P302+P352

IF ON SKIN: Wash
with plenty of soap [3]
and water.

P304+P340

IF INHALED: Remove
person to fresh air and
keep comfortable for

breathing.

P305+P351+P338

IF IN EYES: Rinse
cautiously with water

for several minutes.
Remove contact [3]
lenses, if present and

easy to do. Continue

rinsing.

P405

Store locked up. [3]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |
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Users should always consult the full Safety Data Sheet (SDS) before handling this chemical
and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate
personal protective equipment (PPE).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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